Spiro[furan-2(3H),17'-[4,7]methano[17H]cyclopenta[a]phenanthrene]-5'(2'H)-carbonitrile, hexadecahydro-11'-hydroxy-10',13'-dimethyl-3',5,20'-trioxo-, (4'S,5'S,7'R,8'S,9'S,10'R,11'R,13'S,14'S,17'R)-
Description
The compound Spiro[furan-2(3H),17'-[4,7]methano[17H]cyclopenta[a]phenanthrene]-5'(2'H)-carbonitrile, hexadecahydro-11'-hydroxy-10',13'-dimethyl-3',5,20'-trioxo-, (4'S,5'S,7'R,8'S,9'S,10'R,11'R,13'S,14'S,17'R)- (hereafter referred to as Compound A) is a complex polycyclic spiro compound with a molecular weight of 411 g/mol . Its structure features:
- A spiro junction between a furan ring and a methano-bridged cyclopenta[a]phenanthrene core.
- Multiple oxygenated functional groups: 11'-hydroxy, 3',5,20'-trioxo, and a carbonitrile group at position 5'.
- Stereochemical complexity with 10 chiral centers, including methyl groups at positions 10' and 13'.
Compound A is identified as Impurity-3 in eplerenone, a steroidal aldosterone antagonist used to treat hypertension and heart failure . Its synthesis likely involves oxidative degradation or epimerization during pharmaceutical manufacturing. Analytical characterization employs UPLC and mass spectrometry to monitor its presence in drug formulations .
Properties
IUPAC Name |
(1'R,2R,2'S,3'S,7'S,9'R,10'S,11'R,15'S,16'S)-9'-hydroxy-7',11'-dimethyl-5,14',18'-trioxospiro[oxolane-2,6'-pentacyclo[13.2.1.02,10.03,7.011,16]octadecane]-16'-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-21-6-4-14(26)19-20(29)12(9-23(19,21)11-25)17-13-3-7-24(8-5-16(28)30-24)22(13,2)10-15(27)18(17)21/h12-13,15,17-19,27H,3-10H2,1-2H3/t12-,13+,15-,17+,18+,19+,21-,22+,23+,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTURYFVUSWITHJ-WUBNCRFQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C3C1(CC(C3=O)C4C2C(CC5(C4CCC56CCC(=O)O6)C)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)[C@@H]3[C@]1(C[C@@H](C3=O)[C@@H]4[C@@H]2[C@@H](C[C@]5([C@H]4CC[C@@]56CCC(=O)O6)C)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701036685 | |
| Record name | Spiro[furan-2(3H),17′-[4,7]methano[17H]cyclopenta[a]phenanthrene]-5′(2′H)-carbonitrile, hexadecahydro-11′-hydroxy-10′,13′-dimethyl-3′,5,20′-trioxo-, (4′S,5′S,7′R,8′S,9′S,10′R,11′R,13′S,14′S,17′R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701036685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192704-54-4 | |
| Record name | (4′S,5′S,7′R,8′S,9′S,10′R,11′R,13′S,14′S,17′R)-Hexadecahydro-11′-hydroxy-10′,13′-dimethyl-3′,5,20′-trioxospiro[furan-2(3H),17′-[4,7]methano[17H]cyclopenta[a]phenanthrene]-5′(2′H)-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192704-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[furan-2(3H),17′-[4,7]methano[17H]cyclopenta[a]phenanthrene]-5′(2′H)-carbonitrile, hexadecahydro-11′-hydroxy-10′,13′-dimethyl-3′,5,20′-trioxo-, (4′S,5′S,7′R,8′S,9′S,10′R,11′R,13′S,14′S,17′R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701036685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Cyano-11 alpha-hydroxy-3,5'-dioxo-4 beta,5',6,7 beta-tetrahydrocyclopenta[4,5,6,7]-5 beta,17 alpha-pregnane-21,17-carbolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Biological Applications
Anticancer Activity
Research has indicated that spiro compounds exhibit potent anticancer properties . Specifically, derivatives of this compound have shown significant inhibitory effects against various human cancer cell lines such as HCT116 (colon carcinoma) and PC3 (prostate carcinoma). These compounds have demonstrated low IC50 values, indicating their effectiveness in inhibiting cell proliferation .
Antimicrobial Properties
In addition to anticancer activity, spiro compounds have been noted for their antimicrobial effects . Certain studies suggest that they may inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of spiro compounds are also noteworthy. They may play a role in reducing inflammation through various biochemical pathways, which could be beneficial in treating inflammatory diseases .
Synthesis and Catalytic Applications
The synthesis of spiro compounds often involves the use of catalytic systems. For instance, polyether sulfone sulfamic acid has been utilized as an efficient catalyst for preparing functionalized furan-2-ones and spiro derivatives. This method allows for high yields and short reaction times while being environmentally friendly .
Material Science Applications
The unique structural features of spiro compounds can enhance the thermal stability of materials. Their incorporation into polymer matrices has been shown to improve mechanical properties and thermal resistance under harsh conditions. This makes them suitable for applications in high-performance materials and coatings .
Case Studies
-
Anticancer Research
- A study focused on the synthesis of various spiro derivatives demonstrated their effectiveness against specific cancer cell lines. The results indicated that modifications to the spiro structure could enhance biological activity .
- Synthesis Optimization
- Material Development
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pharmaceuticals
(a) Eplerenone Impurities
- Impurity-2: Shares a spiro[furan-cyclopenta[a]phenanthrene] backbone but differs in substituents (amino group at 20', molecular weight 410 vs. 411) .
- Drospirenone (C₂₂H₃₀O₃): A synthetic progestin with a spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2'(5'H)-furan] core. Unlike Compound A, it lacks a carbonitrile group and has two dioxo groups (C=O) instead of trioxo .
(b) Cinanthrenol A
A natural product with a cyclopenta[a]phenanthrene core and hydroxylation at C2.
(a) Spiro[3H-indole-3,4'-pyranoimidazole] Derivatives
Synthesized via Michael addition reactions, these spiro compounds (e.g., VI and VII) share the spiro-carbonitrile motif but incorporate indole and pyranoimidazole rings instead of a phenanthrene core. Biological screening shows antifungal activity, highlighting the role of spiro junctions in bioactivity .
(b) 5H-Spiro[furan-2,2′-indene]-1′,3′,5-triones
These derivatives, synthesized using H₂SO₄-catalyzed cyclization, feature a trioxo system similar to Compound A but lack the steroidal backbone. Their IR and NMR profiles (e.g., C=O stretches at 1783–1692 cm⁻¹) align with Compound A 's trioxo groups .
Functional Group Comparison
Q & A
Basic: What synthetic methodologies are recommended for synthesizing spiro-cyclopenta[a]phenanthrene derivatives?
Answer:
- Diels-Alder Cycloaddition : Efficient assembly of the cyclopenta[a]phenanthrene skeleton via Lewis acid-catalyzed Diels-Alder reactions using α-heterosubstituted cyclopentenones as dienophiles (e.g., reaction of 1,2-dihydro-1-methoxy-4-vinylnaphthalene with cyclopentenone equivalents) .
- Microwave-Assisted Synthesis : Accelerates spiro-ring formation (e.g., microwave irradiation for spiro-triazolidine derivatives, reducing reaction time while improving yields) .
- Catalytic Cyclization : Anhydrous CuCl₂ facilitates condensation of enones with cyclic ketones for unsymmetrical annulated products .
Basic: Which spectroscopic techniques are critical for structural elucidation?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (including DEPT-135) to resolve stereochemistry and confirm spiro-junction connectivity. For example, distinct splitting patterns in ¹H NMR reveal steric environments of methyl groups (e.g., 10',13'-dimethyl substituents) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns, particularly for complex polycyclic frameworks .
- X-ray Crystallography : Resolves absolute stereochemistry of chiral centers (e.g., 4'S,5'S configurations) .
Advanced: How can computational methods aid in understanding electronic and reaction properties?
Answer:
- Density Functional Theory (DFT) : B3LYP/6-31G(d,p) calculations model reaction pathways (e.g., cyclodehydrogenation mechanisms, bay-region rearrangements) and predict regioselectivity .
- Correlation Energy Analysis : Colle-Salvetti density-functional formulas evaluate electronic correlation energies, critical for optimizing synthetic routes .
Advanced: How can researchers reconcile contradictory data in synthetic yields or bioactivity?
Answer:
- Triangulation : Cross-validate results using multiple techniques (e.g., HRMS + XRD for structural confirmation) .
- Member Checking : Share analytical data (e.g., NMR assignments) with collaborators to resolve interpretation discrepancies .
- Alternative Explanations : Systematically test competing hypotheses (e.g., solvent effects vs. catalyst choice in yield variations) .
Basic: What structural features influence reactivity and stability?
Answer:
- Spiro Junction : Introduces steric hindrance, slowing hydrolysis of the furan-carbonitrile group .
- Electron-Withdrawing Groups : The 3',5,20'-trioxo moieties increase electrophilicity, favoring nucleophilic attacks at the furan ring .
- Hydrogen Bonding : 11'-hydroxy group participates in intramolecular H-bonding, stabilizing the hexadecahydro core .
Advanced: How to assess carcinogenic potential using Adverse Outcome Pathways (AOPs)?
Answer:
- IARC Framework : Integrate structural alerts (e.g., cyclopenta[a]phenanthrene similarity to known carcinogens) with in vitro genotoxicity assays (Ames test, comet assay) .
- Network Analysis : Map molecular initiating events (e.g., DNA adduct formation) to key events like oxidative stress or apoptosis dysregulation .
Advanced: What enzyme inhibition assays are suitable for evaluating bioactivity?
Answer:
- 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Assays : Use spiro-δ-lactone analogs to test competitive inhibition via fluorescence polarization or radiometric assays .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to steroidogenic enzymes .
Basic: How to optimize reaction conditions for higher yields?
Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., CuCl₂ for annulation reactions) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance microwave-assisted reaction efficiency .
- Temperature Gradients : Gradual heating (60–120°C) minimizes side reactions in Diels-Alder cycloadditions .
Advanced: What mechanistic insights exist for cyclodehydrogenation reactions?
Answer:
- Bay-Region Chemistry : B3LYP studies show non-alternant PAH formation via 5/6-ring switching and hydrogen scrambling .
- Aryne Intermediate Trapping : Intramolecular cyclopentadienylidenecarbene trapping stabilizes reactive intermediates .
Basic: What challenges arise in stereochemical analysis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
